Milldurone

Description

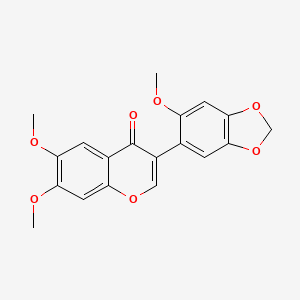

Milldurone is a naturally occurring isoflavonoid first isolated from Millettia dura (Dunn) and later identified in Dalbergia paniculata Roxb. . Its molecular formula, C₁₉H₁₆O₇, and molecular mass (356.0896 g/mol) were established through early structural elucidation studies . The compound features a benzopyran-4-one core substituted with methoxy and methylenedioxy groups, contributing to its bioactivity . This compound has demonstrated cytotoxic properties and nitric oxide (NO) production inhibition in vitro, making it a subject of interest in pharmacological research .

Properties

CAS No. |

24195-15-1 |

|---|---|

Molecular Formula |

C19H16O7 |

Molecular Weight |

356.33 |

IUPAC Name |

6,7-dimethoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |

InChI |

InChI=1S/C19H16O7/c1-21-13-6-18-17(25-9-26-18)4-10(13)12-8-24-14-7-16(23-3)15(22-2)5-11(14)19(12)20/h4-8H,9H2,1-3H3 |

SMILES |

COC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)OC)OCO2 |

Synonyms |

Millduron; 6,7,2'-Trimethoxy-4',5'-methylenedioxyisoflavone |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues from Millettia and Dalbergia Species

Milldurone belongs to a class of isoflavonoids often co-extracted with related compounds. Key structural analogues include:

Note: Structural details for Durlettone and Durmillone remain underreported in accessible literature, though they share the isoflavonoid backbone with this compound .

Key Structural Differences

- Substituent Groups : this compound differs from Dalpatein by an additional methyl group (C₁₉ vs. C₁₈), likely enhancing its lipophilicity and membrane permeability .

- Bioactivity Profile: this compound’s NO inhibition is distinct among its analogues, suggesting unique interactions with inflammatory pathways . Dalpatein, conversely, shows stronger antifungal effects .

Pharmacological and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.